molecular formula C13H16N2O3 B12895308 Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]- CAS No. 90074-83-2

Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-

Katalognummer: B12895308
CAS-Nummer: 90074-83-2
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: DHOFJPZRKKNXCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide is a chemical compound with the molecular formula C13H15NO3. This compound is characterized by the presence of a benzamide group attached to a pyrrolidinyl ethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide typically involves the reaction of 2-hydroxybenzamide with pyrrolidine and an appropriate acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane, and the reaction is often catalyzed by a base such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • 2-Hydroxy-N-(pyridin-2-yl)benzamide

Uniqueness

2-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a pyrrolidinyl ethoxy moiety makes it a versatile compound in various research fields .

Eigenschaften

CAS-Nummer

90074-83-2

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide

InChI

InChI=1S/C13H16N2O3/c14-13(17)10-5-1-2-6-11(10)18-9-12(16)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H2,14,17)

InChI-Schlüssel

DHOFJPZRKKNXCU-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.